![molecular formula C14H19NO2 B2395580 Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate CAS No. 2248200-75-9](/img/structure/B2395580.png)
Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate
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Overview
Description
Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate, also known as LY404039, is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). It is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders such as schizophrenia, anxiety, and depression.
Mechanism of Action
Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate acts as a selective antagonist of the mGluR2/3 receptor. This receptor is a presynaptic receptor that regulates the release of glutamate, the primary excitatory neurotransmitter in the brain. By blocking the mGluR2/3 receptor, Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate reduces the release of glutamate, thereby decreasing neuronal excitability.
Biochemical and Physiological Effects:
Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Moreover, Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate has been shown to have antipsychotic effects in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate in lab experiments is its selectivity for the mGluR2/3 receptor. This allows for more precise control over the experimental conditions. However, one limitation of using Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Future Directions
There are several future directions for research on Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate. One area of research is the development of more potent and selective mGluR2/3 antagonists. Another area of research is the investigation of the potential therapeutic applications of Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate in neurological disorders such as anxiety, depression, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate and its effects on neuronal excitability.
Synthesis Methods
The synthesis of Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate involves several steps. The first step is the protection of the carboxylic acid group of L-glutamic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the tert-butyldimethylsilyl (TBDMS) ester. In the second step, the protected L-glutamic acid is converted to the corresponding acid chloride with thionyl chloride (SOCl2). In the third step, the acid chloride is reacted with 2,3-dihydro-1H-indene-5-carboxylic acid to form the corresponding amide. Finally, the amide is reduced with sodium borohydride (NaBH4) to yield Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate.
Scientific Research Applications
Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of schizophrenia, as mGluR2/3 antagonists have been shown to have antipsychotic effects. Moreover, Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate has been studied for its potential use in the treatment of drug addiction, as mGluR2/3 antagonists have been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13(15)9-10-6-7-11-4-3-5-12(11)8-10/h6-8,13H,2-5,9,15H2,1H3/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDUVALNNOFLEA-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC2=C(CCC2)C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC2=C(CCC2)C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate |
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